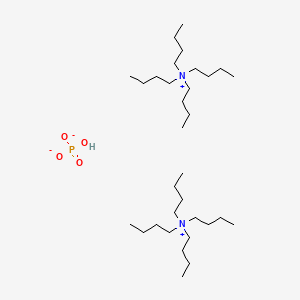
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-thiazol-4-yl)-benzoic acid methyl ester
- (2-Amino-thiazol-4-yl)-benzene-1,4-diol
- (2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl
Uniqueness
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazole ring and ethyl ester group make it a versatile intermediate for various synthetic applications, and its potential biological activity sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H12N2O2S2 |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
ethyl 2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetate |
InChI |
InChI=1S/C8H12N2O2S2/c1-2-12-7(11)5-13-3-6-4-14-8(9)10-6/h4H,2-3,5H2,1H3,(H2,9,10) |
Clé InChI |
JVTYDZCKYYGDFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSCC1=CSC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[2-(2,6-dichlorophenyl)-4-phenylsulfanyl-1,2,3,4-tetrahydroquinolin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8557315.png)

![Methyl 4-(cyclopropanesulfonamido)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8557324.png)

![[2-(4-Chloromethyl-phenoxy)-ethyl]-diethyl-amine hydrochloride salt](/img/structure/B8557339.png)
![N-[1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)-2-propenamide](/img/structure/B8557342.png)
![tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperidine-1-carboxylate](/img/structure/B8557349.png)






